Sensory Profile: Acidic Sharpness vs. Ester Sweetness
The free acid, 2-methyl-2-pentenoic acid (FEMA 3195), is characterized as having a sharp, acidic, slightly cheesy taste with jammy strawberry back notes [1]. Its ethyl ester, ethyl 2-methyl-2-pentenoate (FEMA 4290), is described as having a sweet, jammy, berry-like odor with a distinct rum note . This difference in sensory profile is fundamental; substituting the ester for the acid will introduce an unwanted sweet-rum character while eliminating the desired acidic sharpness and cheesy nuance critical for authentic strawberry, cheese, and certain fruit flavors.
| Evidence Dimension | Sensory / Organoleptic Profile (Taste/Odor) |
|---|---|
| Target Compound Data | Sharp, acidic, slightly cheesy, jammy strawberry back notes |
| Comparator Or Baseline | Ethyl 2-methyl-2-pentenoate (CAS 58625-96-0): Sweet jammy berry, rum note |
| Quantified Difference | Qualitative difference: Acidic/cheesy vs. Sweet/rummy |
| Conditions | Organoleptic evaluation of neat materials or in solution (e.g., 10% in dipropylene glycol). |
Why This Matters
In flavor formulation, the acidic 'bite' of the free acid is irreplaceable for balancing sweetness and building complex, authentic fruit profiles; the ester is functionally a different building block.
- [1] Perflavory. 2-methyl-2-pentenoic acid, 3142-72-1. Taste Description. View Source
